4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide
Overview
Description
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a hydroxy-methylpropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a strong acid catalyst.
Amidation: The final step involves the reaction of the intermediate with 2-hydroxy-2-methylpropylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the bromine atom and hydroxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-ethoxy-N-(2-hydroxy-ethyl)benzamide
- 4-bromo-3-ethoxy-N-(2-hydroxy-propyl)benzamide
- 4-bromo-3-ethoxy-N-(2-hydroxy-butyl)benzamide
Uniqueness
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which can impart distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(16)15-8-13(2,3)17/h5-7,17H,4,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUELAKQWFCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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